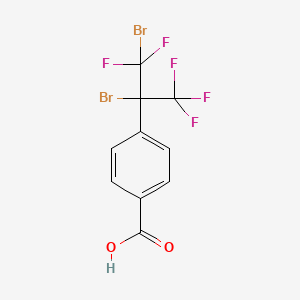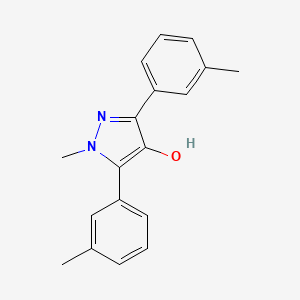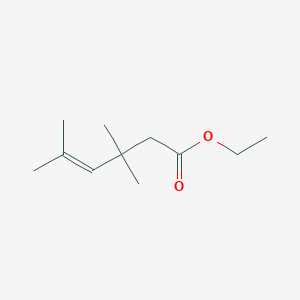
1,2,4-Tris(3-methylpentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tris(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 3-methylpentyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(3-methylpentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tris(3-methylpentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) in sulfuric acid for sulfonation; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tris(3-methylpentyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
Wirkmechanismus
The mechanism of action of 1,2,4-Tris(3-methylpentyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating effects of the alkyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Tris(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3-methylpentyl)benzene: Similar but with different substitution pattern on the benzene ring.
1,2,4-Tris(chloromethyl)benzene: Similar but with chloromethyl groups instead of 3-methylpentyl groups.
Uniqueness
1,2,4-Tris(3-methylpentyl)benzene is unique due to the specific arrangement of the 3-methylpentyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61064-07-1 |
|---|---|
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1,2,4-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-14-17-23(15-11-20(5)8-2)24(18-22)16-12-21(6)9-3/h14,17-21H,7-13,15-16H2,1-6H3 |
InChI-Schlüssel |
FVLJLWXOWUZRSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1=CC(=C(C=C1)CCC(C)CC)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)



![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

